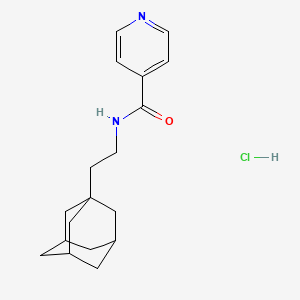
N-(2-(1-Adamantyl)ethyl)isonicotinamide hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-(1-Adamantyl)ethyl)isonicotinamide hydrochloride is a chemical compound that features an adamantane core, which is a highly stable and rigid structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(1-Adamantyl)ethyl)isonicotinamide hydrochloride typically involves the reaction of adamantanecarboxylic acid with isonicotinamide under specific conditions. The carboxylic acid derivative acts as an alkylating agent in this reaction . The reaction conditions often include the use of solvents like dichloromethane and catalysts such as sulfuric acid to facilitate the process .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process may also include purification steps such as recrystallization to obtain the final product in its pure form .
Analyse Des Réactions Chimiques
Types of Reactions
N-(2-(1-Adamantyl)ethyl)isonicotinamide hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like iodine or other oxidants.
Reduction: Reduction reactions may involve the use of reducing agents such as lithium aluminum hydride.
Substitution: Substitution reactions can occur with halogenated derivatives of adamantane.
Common Reagents and Conditions
Common reagents used in these reactions include sulfuric acid, iodine, and lithium aluminum hydride. The conditions often involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions include various functionalized adamantane derivatives, which can be further utilized in the synthesis of pharmaceuticals and other bioactive compounds .
Applications De Recherche Scientifique
N-(2-(1-Adamantyl)ethyl)isonicotinamide hydrochloride has several scientific research applications:
Mécanisme D'action
The mechanism of action of N-(2-(1-Adamantyl)ethyl)isonicotinamide hydrochloride involves its interaction with molecular targets such as enzymes and receptors. The adamantane core provides a rigid framework that can enhance binding affinity to these targets, thereby modulating their activity . The pathways involved may include inhibition of viral replication and modulation of immune responses .
Comparaison Avec Des Composés Similaires
Similar Compounds
1-Adamantylamine: Known for its antiviral properties.
1-Adamantylcarboxylic acid: Used in the synthesis of various adamantane derivatives.
N-(1-Adamantyl)acetamide: Explored for its potential therapeutic applications.
Uniqueness
N-(2-(1-Adamantyl)ethyl)isonicotinamide hydrochloride is unique due to its combination of the adamantane core with the isonicotinamide moiety, which provides distinct chemical and biological properties. This combination enhances its potential for use in medicinal chemistry and other scientific research applications .
Propriétés
Numéro CAS |
61876-28-6 |
|---|---|
Formule moléculaire |
C18H25ClN2O |
Poids moléculaire |
320.9 g/mol |
Nom IUPAC |
N-[2-(1-adamantyl)ethyl]pyridine-4-carboxamide;hydrochloride |
InChI |
InChI=1S/C18H24N2O.ClH/c21-17(16-1-4-19-5-2-16)20-6-3-18-10-13-7-14(11-18)9-15(8-13)12-18;/h1-2,4-5,13-15H,3,6-12H2,(H,20,21);1H |
Clé InChI |
RDGGZIFGTIVBQR-UHFFFAOYSA-N |
SMILES canonique |
C1C2CC3CC1CC(C2)(C3)CCNC(=O)C4=CC=NC=C4.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


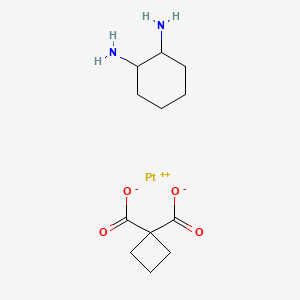
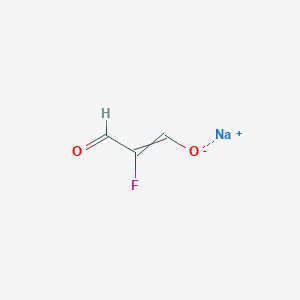
![3-Bromo-N-[2-(5-bromo-1H-indol-3-yl)ethyl]thiophene-2-carboxamide](/img/structure/B14173865.png)
![Methyl 4-[(2-hydroxy-3-prop-2-ynoxy-propyl)-pyrimidin-2-yl-amino]butanoate](/img/structure/B14173867.png)
![4-(Piperidin-1-yl)-1H-pyrrolo[2,3-b]pyridine-5-carboxamide](/img/structure/B14173878.png)

![3-(3-chloro-5-fluoroanilino)-1-[1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidin-3-yl]piperidin-2-one](/img/structure/B14173901.png)
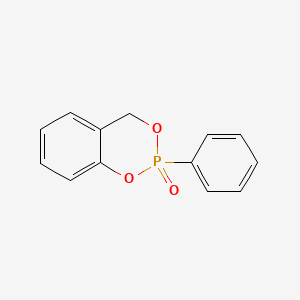
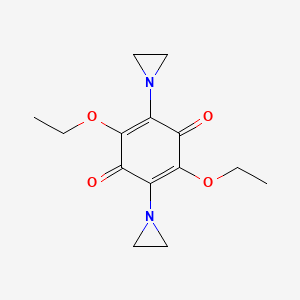


![1H-Pyrrolo[2,3-B]pyridine, 1-(methylsulfonyl)-4-(1-piperazinyl)-](/img/structure/B14173944.png)
![1-[5-[(2-Fluorophenoxy)methyl]-1,3,4-thiadiazol-2-yl]-3-phenylurea](/img/structure/B14173949.png)
![1-(4-Octylphenyl)-2-phenyl-2-{[7-(triethoxysilyl)heptyl]sulfanyl}ethan-1-one](/img/structure/B14173951.png)
